![molecular formula C22H21NO6 B2906956 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 671761-82-3](/img/structure/B2906956.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

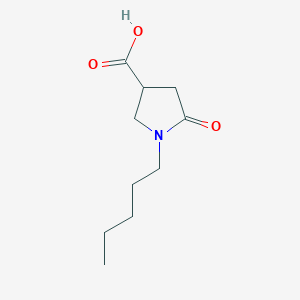

The compound is a derivative of chromen-7-yl dimethylcarbamate, which is a class of compounds known as coumarins. Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .

Molecular Structure Analysis

The compound contains a chromene ring (a benzopyran derivative), which is a common structure in many natural products and drugs. It also contains a dimethylcarbamate group, which can influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its degree of conjugation .科学的研究の応用

New Synthetic Methods

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization

A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, involving tandem oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition, has been developed. This method showcases a significant degree of stereoselectivity, with Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Green Chemistry Applications

Starch Solution as a Homogenous Catalyst

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been achieved through a one-pot three-component condensation process using a nontoxic, biodegradable starch solution as a catalyst. This method emphasizes simplicity, a short reaction time, and environmental friendliness (Hazeri et al., 2014).

Antioxidant Potential

Preparation and Antioxidant Determination of Coumarin Derivatives

A study on the preparation and characterization of certain coumarin derivatives highlighted their high antioxidant activities. The derivatives exhibited significant scavenging ability against stable DPPH radical, showcasing their potential as antioxidants (Abd-Almonuim et al., 2020).

Magnetic Nanocatalyst for Synthesis

Magnetic Nanocatalyst Under Ultrasonic Irradiation

An efficient and environmentally friendly synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives was developed using Fe3O4@SiO2–imid–PMAn nanoparticles as catalysts under ultrasonic irradiation or reflux conditions in water. This method offers advantages such as excellent yields, short reaction time, and easy catalyst recovery (Esmaeilpour et al., 2015).

Anticancer Properties

Isoflavone Compound as Anticancer Agent

The synthesis, characterization, and biological evaluation of an isoflavone compound revealed its anticancer ability against human colon cancer cells. Docking studies targeting aurora kinases suggested mechanisms underlying the compound's anticancer properties (Ahn et al., 2020).

作用機序

Mode of Action

Compounds with similar structures have been shown to interfere with various cellular processes

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of F3228-0100. Related compounds have been shown to affect various biochemical pathways, including the inhibition of key proteins in bacterial cell division and the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.

Result of Action

Related compounds have shown various effects, such as the suppression of hydrogen peroxide-induced apoptosis and the restoration of down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .

将来の方向性

特性

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUODEBYZZSNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)

![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)

![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)

![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)